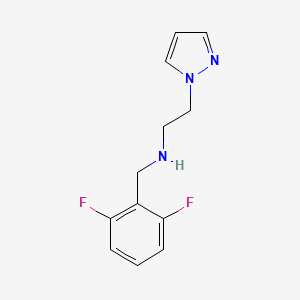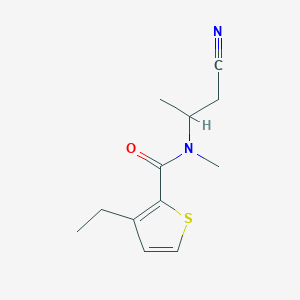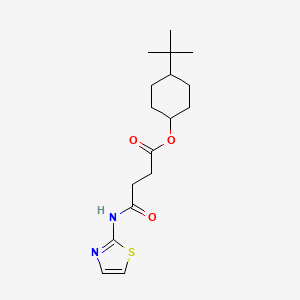
4-Tert-butylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a butanoate ester linked to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate typically involves multiple steps. One common method starts with the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol. This intermediate is then acetylated to form 4-tert-butylcyclohexyl acetate . The final step involves the reaction of this acetate with 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Tert-butylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound may be used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Tert-butylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexyl acetate: This compound is structurally similar but lacks the thiazole ring and the butanoate ester group.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: Another related compound with a similar cyclohexyl ring structure but different functional groups.
Uniqueness
4-Tert-butylcyclohexyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is unique due to its combination of a cyclohexyl ring, a tert-butyl group, a thiazole ring, and a butanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H26N2O3S |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl) 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)12-4-6-13(7-5-12)22-15(21)9-8-14(20)19-16-18-10-11-23-16/h10-13H,4-9H2,1-3H3,(H,18,19,20) |
Clé InChI |
NQTGEEVPVHGAKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


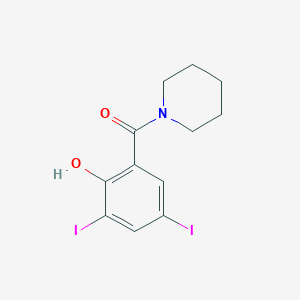
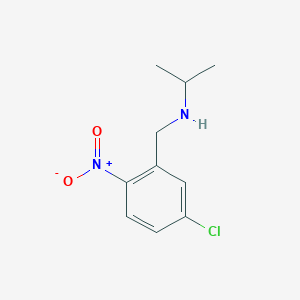
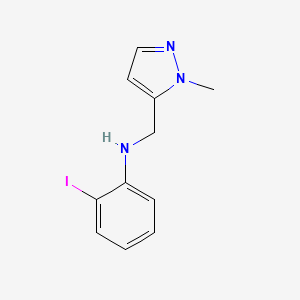
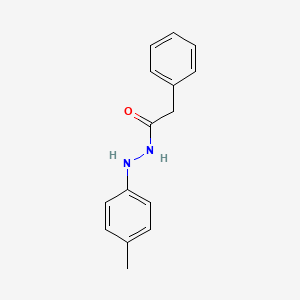
![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)
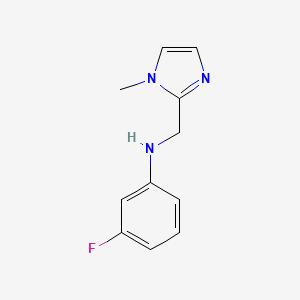
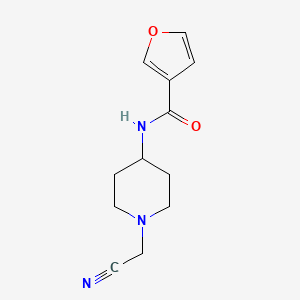
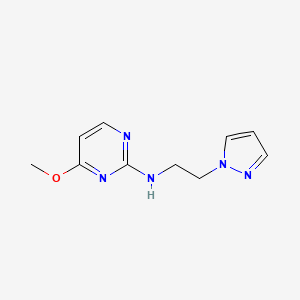
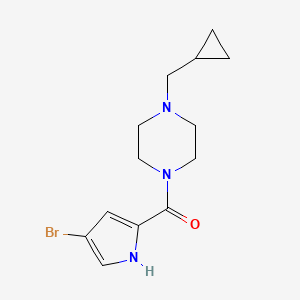
![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
